molecular formula C34H70O B121377 1-Tetratriacontanol CAS No. 28484-70-0

1-Tetratriacontanol

Cat. No.: B121377
CAS No.: 28484-70-0
M. Wt: 494.9 g/mol
InChI Key: OULAJFUGPPVRBK-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Tetratriacontanol, as a member of the policosanols, has been reported to have significant effects on various biochemical reactions. It has been associated with enhancing the rates of photosynthesis, protein biosynthesis, and the transport of nutrients in a plant

Cellular Effects

The cellular effects of Tetratriacontanol are not fully understood. Policosanols, the class of compounds to which Tetratriacontanol belongs, have been reported to influence cell function. They have been associated with reducing serum cholesterol , suggesting an impact on cellular metabolism

Molecular Mechanism

It has been suggested that policosanols may lower serum cholesterol levels by inhibiting HMG-CoA reductase, the rate-controlling enzyme of the mevalonate pathway

Dosage Effects in Animal Models

Policosanols have been reported to reduce serum cholesterol in human studies and animal models

Metabolic Pathways

Policosanols have been reported to influence lipid metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tetratriacontanol can be synthesized through several methods. One common approach involves the oxidation of long-chain fatty alcohols. The specific preparation method is complex and involves multiple reaction steps and synthesis processes .

Industrial Production Methods: Industrial production of tetratriacontanol often involves the extraction and purification from natural sources such as sugar cane wax. The process includes the isolation of policosanol, a mixture of long-chain alcohols, followed by the separation and purification of tetratriacontanol using techniques like gas chromatography-mass spectrometry (GC-MS) .

Chemical Reactions Analysis

Types of Reactions: 1-Tetratriacontanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tetratriacontanoic acid.

    Reduction: It can be reduced to form tetratriacontane.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can facilitate substitution reactions.

Major Products:

    Oxidation: Tetratriacontanoic acid.

    Reduction: Tetratriacontane.

    Substitution: Various substituted tetratriacontanol derivatives.

Scientific Research Applications

1-Tetratriacontanol has a wide range of scientific research applications:

Comparison with Similar Compounds

    1-Triacontanol: A shorter chain alcohol with similar plant growth-promoting properties.

    1-Dotriacontanol: Another long-chain alcohol with comparable chemical properties.

    1-Hexacosanol: A long-chain alcohol found in natural waxes.

Uniqueness: 1-Tetratriacontanol is unique due to its longer carbon chain, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

tetratriacontan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULAJFUGPPVRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182712
Record name 1-Tetratriacontanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sapiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28484-70-0
Record name 1-Tetratriacontanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28484-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Tetratriacontanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028484700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tetratriacontanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-TETRATRIACONTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BV78573LP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sapiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

92 °C
Record name Sapiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

aluminium and magnesium hydroxystearate: 10;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
magnesium hydroxystearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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